molecular formula C9H10N2S B3037726 Indoline-1-carbothioamide CAS No. 56632-37-2

Indoline-1-carbothioamide

Cat. No.: B3037726
CAS No.: 56632-37-2
M. Wt: 178.26 g/mol
InChI Key: ROLMZSGSTGOPGN-UHFFFAOYSA-N
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Description

Indoline-1-carbothioamide is a heterocyclic compound that features an indoline core structure with a carbothioamide functional group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The indoline core is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which imparts unique chemical properties to the molecule.

Mechanism of Action

Target of Action

Indoline-1-carbothioamide is a compound that has been studied for its potential therapeutic effects. Indoline derivatives have been found to exhibit binding affinity to n-methyl-d-aspartic acid receptors 2b (nmda-glun2b), which play a crucial role in neuronal communication .

Mode of Action

The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .

Biochemical Pathways

Indole derivatives, which include indoline, are known to be involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indoline derivatives may influence a wide range of biochemical pathways.

Pharmacokinetics

The indoline structure is known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

This compound and its derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells, suggesting potential antioxidant activity . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some indoline derivatives significantly elevated the cell survival rate . These findings suggest that this compound may have molecular and cellular effects that contribute to its potential therapeutic benefits.

Action Environment

It’s known that the efficacy of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-1-carbothioamide typically involves the reaction of indoline with thiocarbamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of thiocarbamoyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Indoline-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indoline derivatives.

Scientific Research Applications

Indoline-1-carbothioamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    Indole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    Indoline-2-thione: Contains a thione group instead of a carbothioamide.

    Indole-3-acetic acid: A plant hormone with an indole core and an acetic acid functional group.

Uniqueness: Indoline-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

IUPAC Name

2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLMZSGSTGOPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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